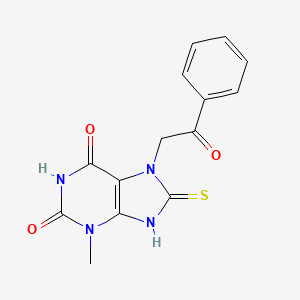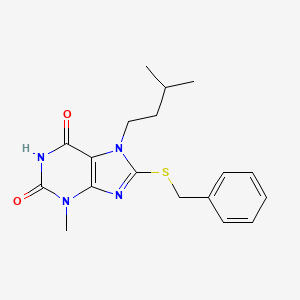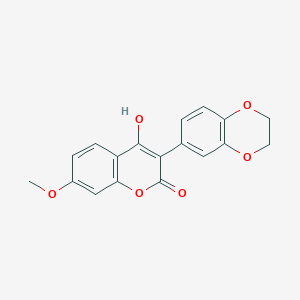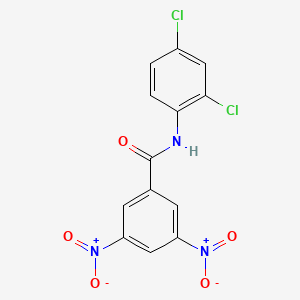![molecular formula C10H8Cl5FN2O B11989771 2-fluoro-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}acetamide](/img/structure/B11989771.png)
2-fluoro-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}acetamide is a synthetic organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,3-dichloroaniline with a suitable acylating agent to form an intermediate compound.
Fluorination: The intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-fluoro-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound can yield 2,3-dichloroaniline and acetic acid.
Applications De Recherche Scientifique
2-fluoro-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of agrochemicals and specialty chemicals due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of 2-fluoro-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}acetamide involves its interaction with specific molecular targets. The compound’s halogen atoms can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but its lipophilicity allows it to diffuse easily into cells and interact with intracellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-fluoro-N-{2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl}acetamide
- 2-fluoro-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]ethyl}acetamide
- 2-fluoro-N-[(1S)-2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl]acetamide
Uniqueness
What sets 2-fluoro-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}acetamide apart from similar compounds is its specific arrangement of halogen atoms and the presence of both fluorine and trichloromethyl groups
Propriétés
Formule moléculaire |
C10H8Cl5FN2O |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
2-fluoro-N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]acetamide |
InChI |
InChI=1S/C10H8Cl5FN2O/c11-5-2-1-3-6(8(5)12)17-9(10(13,14)15)18-7(19)4-16/h1-3,9,17H,4H2,(H,18,19) |
Clé InChI |
XHJFESWFXORCIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)NC(C(Cl)(Cl)Cl)NC(=O)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[7,9-Dichloro-2-(4-chlorophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methoxyphenyl)methanone](/img/structure/B11989690.png)
![4-Chloro-N'-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B11989694.png)


![9-Chloro-2-(4-fluorophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989721.png)



![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]octanamide](/img/structure/B11989749.png)



![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11989793.png)
![4-Nitro-2-{(E)-[(3-nitrophenyl)methylidene]amino}phenol](/img/structure/B11989802.png)
